3-Methoxy-5H-benzofuro[3,2-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5H-benzofuro[3,2-c]carbazole is a complex organic compound with the molecular formula C₁₉H₁₃NO₂ This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a carbazole core
Vorbereitungsmethoden
The synthesis of 3-Methoxy-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Carbazole Core: The carbazole core is introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Methoxy-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its efficient narrowband multi-resonance thermally activated delayed fluorescence properties.
Materials Science: It is explored for use in the creation of advanced materials with unique optical and electronic properties.
Biological Research: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for studies in medicinal chemistry and drug development.
Industrial Applications: Its stability and electronic properties make it suitable for use in various industrial applications, including the development of sensors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5H-benzofuro[3,2-c]carbazole in organic electronics involves its ability to undergo efficient reverse intersystem crossing, which enhances its fluorescence properties. This process is facilitated by the unique multi-resonance structure of the compound, allowing for efficient energy transfer and emission of light. The molecular targets and pathways involved in its biological applications are still under investigation, but its interactions with various enzymes and receptors are of particular interest.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-5H-benzofuro[3,2-c]carbazole can be compared with other similar compounds, such as:
5H-benzofuro[3,2-c]carbazole: Lacks the methoxy group, resulting in different electronic and optical properties.
3-Hydroxy-5H-benzofuro[3,2-c]carbazole:
3-Methyl-5H-benzofuro[3,2-c]carbazole: The methyl group provides different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C19H13NO2 |
---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
3-methoxy-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C19H13NO2/c1-21-11-6-7-14-16(10-11)20-15-9-8-13-12-4-2-3-5-17(12)22-19(13)18(14)15/h2-10,20H,1H3 |
InChI-Schlüssel |
GEGQLKBSDRGNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.